4,6-O-Ethylidene-alpha-D-glucose

Catalog No.
S588951
CAS No.
13224-99-2
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-O-Ethylidene-alpha-D-glucose

CAS Number

13224-99-2

Product Name

4,6-O-Ethylidene-alpha-D-glucose

IUPAC Name

2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3

InChI Key

VZPBLPQAMPVTFO-UHFFFAOYSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)O)O)O

Synonyms

4,6-O-ethylidene glucose, ethylidene glucose

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)O)O

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O)O)O

The exact mass of the compound 4,6-O-Ethylidene-alpha-D-glucose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89726. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-O-Ethylidene-alpha-D-glucose (CAS 13224-99-2) is a regioselectively protected carbohydrate derivative primarily utilized as a specialized building block in complex oligosaccharide synthesis and as a selective biochemical probe for glucose transport mechanisms [1]. Structurally, it features an ethylidene acetal bridging the C4 and C6 hydroxyl groups of alpha-D-glucose. In procurement contexts, this compound is selected over unprotected D-glucose or the more ubiquitous 4,6-O-benzylidene analog due to its distinct steric profile, orthogonal stability under reductive cleavage conditions, and diffusion-driven membrane permeation kinetics [2]. Its primary industrial and laboratory value lies in enabling specific glycosylation pathways and serving as a targeted exofacial binding-site inhibitor for GLUT1 [2].

Attempting to substitute 4,6-O-ethylidene-alpha-D-glucose with the more common 4,6-O-benzylidene-alpha-D-glucose or unprotected D-glucose results in critical process failures in both synthetic and biological workflows. In multi-step carbohydrate synthesis, the benzylidene acetal is highly susceptible to hydrogenolysis; substituting it when orthogonal deprotection is required will lead to premature cleavage and catastrophic loss of regiocontrol at the C4 and C6 positions [1]. Biologically, substituting this compound with standard D-glucose or 2-deoxy-D-glucose in transport assays fails because the ethylidene derivative penetrates cells via simple diffusion rather than facilitated transport, and acts as a specific exofacial inhibitor [2]. Using generic hexoses will trigger active transport mechanisms, completely confounding kinetic measurements of GLUT1 inhibition [2].

Orthogonal Stability Under Reductive Cleavage Conditions

In complex synthetic sequences, the choice of acetal protection dictates the survival of the intermediate during subsequent deprotection steps. Comparative reductive cleavage studies demonstrate that 4,6-O-benzylidene acetals are readily cleaved by hydrogenolysis (e.g., using Pd/C or LiAlH4-AlCl3 systems) [1]. In contrast, the 4,6-O-ethylidene acetal exhibits significantly higher resistance to these reductive conditions, ranking lower in ease of hydrogenolysis (benzylidene > ethylidene) [1]. This allows for the selective removal of benzyl ethers or other reducible groups while preserving the 4,6-protection.

Evidence DimensionSusceptibility to hydrogenolysis
Target Compound DataHigh resistance to standard catalytic hydrogenation
Comparator Or Baseline4,6-O-benzylidene-alpha-D-glucose (readily cleaved)
Quantified DifferenceBenzylidene is cleaved under conditions where ethylidene remains intact
ConditionsCatalytic hydrogenation or LiAlH4-AlCl3 reduction systems

Procurement of the ethylidene derivative is mandatory when synthetic routes require the downstream reduction of other functional groups without compromising the C4/C6 protection.

GLUT1 Exofacial Binding and Inhibition Kinetics

For transport assay development, 4,6-O-ethylidene-alpha-D-glucose serves as a highly specific competitive exofacial binding-site inhibitor of the glucose transporter 1 (GLUT1) [1]. Quantitative binding assays show it inhibits wild-type 2-deoxy-D-glucose transport with a Ki of approximately 12 mM[1]. In contrast, it shows exceptionally poor affinity for the malarial hexose transporter PfHT1, with a Ki > 50 mM. Furthermore, a mutation in GLUT1 (Gln282-Leu) increases the Ki to >120 mM, demonstrating highly specific structural recognition [1].

Evidence DimensionInhibition constant (Ki) for hexose transporters
Target Compound DataKi = 12 mM (wild-type GLUT1)
Comparator Or BaselinePfHT1 malarial transporter (Ki > 50 mM)
Quantified Difference>4-fold higher affinity for mammalian GLUT1 over PfHT1
Conditions2-deoxy-D-glucose transport inhibition assay

Researchers must select this specific compound to accurately isolate mammalian GLUT1 activity without cross-reacting with parasitic transporters in mixed or comparative models.

Membrane Permeation via Simple Diffusion

A critical differentiator for cellular assays is the mechanism of membrane penetration. While standard D-glucose relies on facilitated transfer mechanisms that can be saturated and inhibited, 4,6-O-ethylidene-alpha-D-glucose penetrates human red blood cells via simple diffusion [1]. Kinetic studies reveal no evidence of saturation up to concentrations of 360 mM [1]. Furthermore, its penetration is completely unaffected by 10^-5 M phloretin, a potent inhibitor of facilitated hexose transfer that severely restricts standard glucose uptake [1].

Evidence DimensionSaturation limit of cellular permeation
Target Compound DataLinear diffusion kinetics with no saturation up to 360 mM
Comparator Or BaselineD-Glucose (saturable facilitated transport)
Quantified DifferenceComplete bypass of facilitated transport saturation limits
ConditionsHuman red blood cell permeation assay with 10^-5 M phloretin

This compound is essential for assays requiring high intracellular concentrations of a glucose derivative without bottlenecking or altering the cell's native active transport machinery.

Reduced Steric Bulk for Enhanced Processability

The steric profile of a protecting group heavily influences the reactivity of adjacent hydroxyls. The 4,6-O-ethylidene group lacks the bulky phenyl ring present in the standard 4,6-O-benzylidene acetal [1]. This reduction in steric bulk significantly decreases buttressing interactions at the C2 and C3 equatorial positions. In sterically demanding glycosylation reactions or modifications at the 2- and 3-positions, the reduced hindrance of the ethylidene group improves coupling efficiencies and alters the anomeric equilibrium compared to the bulkier benzylidene comparator [1].

Evidence DimensionSteric hindrance at C2/C3 positions
Target Compound DataLow steric buttressing (methyl group)
Comparator Or Baseline4,6-O-benzylidene acetal (high steric buttressing from phenyl ring)
Quantified DifferenceElimination of bulky aromatic interference at adjacent reaction sites
ConditionsRegioselective modifications at C2 and C3 hydroxyls

Buyers synthesizing densely functionalized oligosaccharides should prioritize the ethylidene derivative to maximize yields in sterically congested coupling steps.

Orthogonal Deprotection in Complex Oligosaccharide Synthesis

Due to its documented resistance to hydrogenolysis compared to benzylidene acetals, 4,6-O-ethylidene-alpha-D-glucose is the preferred precursor for synthetic routes requiring the catalytic reduction of benzyl ethers or azido groups [1]. It ensures that the C4 and C6 positions remain protected during mid-stage synthetic transformations [1].

GLUT1-Specific Exofacial Inhibition Assays

With a highly specific Ki of 12 mM for wild-type GLUT1 and negligible affinity for parasitic transporters like PfHT1, this compound is the reagent of choice for isolating mammalian glucose transport kinetics[2]. It is specifically deployed to stabilize or probe the outward-facing conformation of the transporter in structural biology and pharmacology studies [2].

High-Concentration Intracellular Probing Bypassing Active Transport

Because it enters cells via simple diffusion without saturation up to 360 mM—and is unaffected by facilitated transport inhibitors like phloretin—this compound is selected for experiments requiring massive intracellular loading of a glucose analog without exhausting the cell's native hexose transport capacity [3].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

206.07903816 g/mol

Monoisotopic Mass

206.07903816 g/mol

Heavy Atom Count

14

Other CAS

13224-99-2

Dates

Last modified: 08-15-2023

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